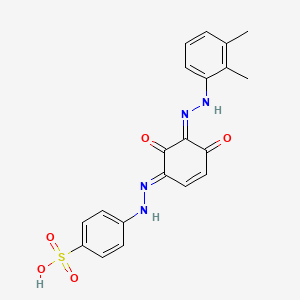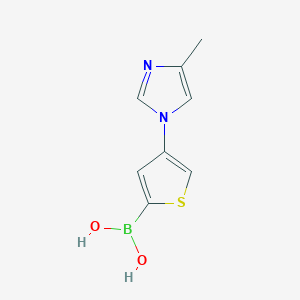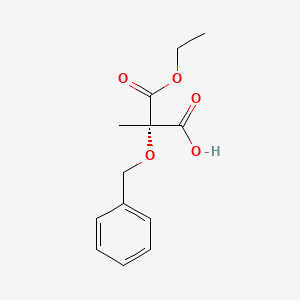
L-Valine, 3-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-fluoro-3-methylbutanoic acid is an amino acid derivative characterized by the presence of a fluorine atom and a methyl group on its carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-fluoro-3-methylbutanoic acid typically involves the introduction of the fluorine atom and the methyl group onto the amino acid backbone. One common method is the fluorination of a precursor amino acid using a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the fluorination process.
Industrial Production Methods
Industrial production of ®-2-Amino-3-fluoro-3-methylbutanoic acid may involve large-scale synthesis using similar fluorination techniques. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-fluoro-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-3-fluoro-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on amino acid behavior and protein interactions. It serves as a model compound for understanding the role of fluorine in biological systems.
Medicine
In medicine, ®-2-Amino-3-fluoro-3-methylbutanoic acid has potential applications in drug development. Its unique properties may contribute to the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-fluoro-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s binding affinity and reactivity, leading to unique biological and chemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylbutanoic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Amino-3-fluorobutanoic acid: Similar structure but without the methyl group, leading to variations in behavior and applications.
Uniqueness
®-2-Amino-3-fluoro-3-methylbutanoic acid is unique due to the simultaneous presence of both a fluorine atom and a methyl group on its backbone. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C5H10FNO2 |
|---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
(2R)-2-amino-3-fluoro-3-methylbutanoic acid |
InChI |
InChI=1S/C5H10FNO2/c1-5(2,6)3(7)4(8)9/h3H,7H2,1-2H3,(H,8,9)/t3-/m1/s1 |
InChI Key |
ZFUKCHCGMBNYHH-GSVOUGTGSA-N |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)N)F |
Canonical SMILES |
CC(C)(C(C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B13356121.png)
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13356129.png)

methanone](/img/structure/B13356141.png)


![5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid](/img/structure/B13356174.png)

![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356189.png)



![N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13356204.png)

